![molecular formula C9H9ClN2O4 B045594 1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 115259-92-2](/img/structure/B45594.png)
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-2’,3’-didehydrodideoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2’,3’-didehydrodideoxyuridine typically involves the chlorination of a uridine derivative. The process begins with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ position. The deprotection of the hydroxyl groups yields the final product. Common reagents used in this synthesis include thionyl chloride and pyridine.
Industrial Production Methods: Industrial production of 2’-Chloro-2’,3’-didehydrodideoxyuridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-2’,3’-didehydrodideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide and potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various substituted uridine derivatives, oxo-uridine, and deoxyuridine.
Scientific Research Applications
2’-Chloro-2’,3’-didehydrodideoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Chloro-2’,3’-didehydrodideoxyuridine involves its incorporation into DNA during replication. Once incorporated, it disrupts the normal DNA synthesis process, leading to chain termination. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets DNA polymerase enzymes, inhibiting their activity and preventing the elongation of the DNA strand.
Comparison with Similar Compounds
2’,3’-Dideoxyuridine: Lacks the chlorine atom at the 2’ position but shares similar antiviral properties.
2’-Fluoro-2’,3’-dideoxyuridine: Contains a fluorine atom instead of chlorine, offering different pharmacokinetic properties.
3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position, known for its potent antiviral activity.
Uniqueness: 2’-Chloro-2’,3’-didehydrodideoxyuridine is unique due to its specific substitution pattern, which enhances its stability and efficacy compared to other nucleoside analogs. Its chlorine atom at the 2’ position provides distinct chemical properties that can be exploited for targeted therapeutic applications.
Properties
CAS No. |
115259-92-2 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15) |
InChI Key |
KCWUVVOXZBHHIA-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)Cl |
Synonyms |
2'-chloro-2',3'-didehydrodideoxyuridine 2'-chloro-2',3'-dideoxyuridinene 2-CDDU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


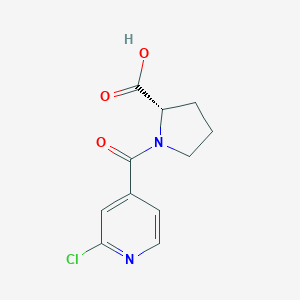
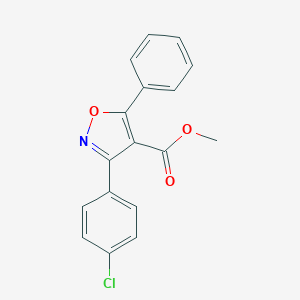
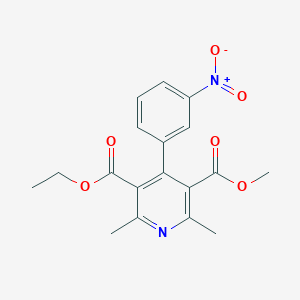
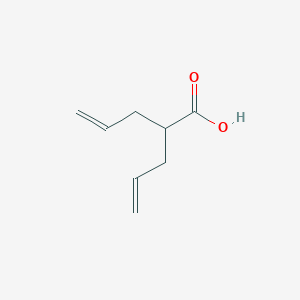
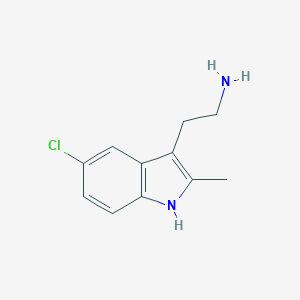
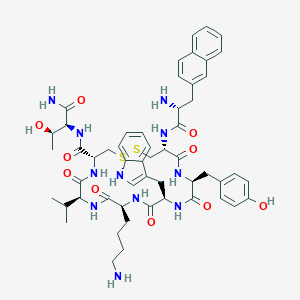
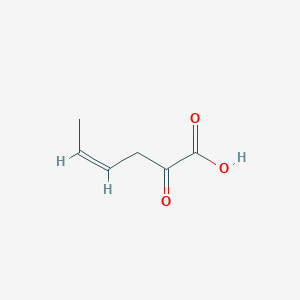
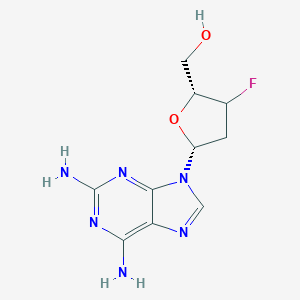
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
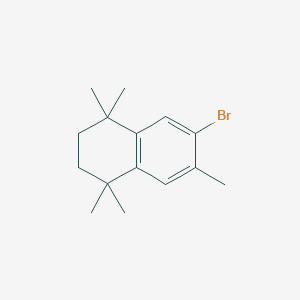
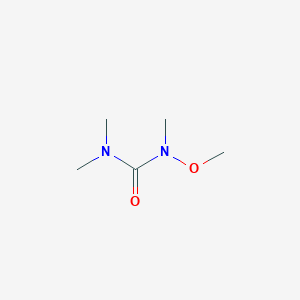
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)
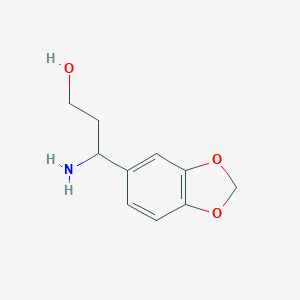
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
